![molecular formula C15H18ClN3O3 B213656 N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213656.png)
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as CEP-32207, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of CEP-32207 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neurology, CEP-32207 has been shown to activate the Akt signaling pathway, which is involved in cell survival and growth. In oncology, CEP-32207 has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell proliferation and survival. In immunology, CEP-32207 has been shown to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CEP-32207 has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. In neurology, CEP-32207 has been shown to reduce oxidative stress, to increase the expression of neurotrophic factors, and to improve synaptic plasticity. In oncology, CEP-32207 has been shown to inhibit cell proliferation, to induce apoptosis, and to reduce tumor growth in animal models. In immunology, CEP-32207 has been shown to reduce inflammation, to modulate the immune response, and to improve the outcome of autoimmune diseases in animal models.
Advantages and Limitations for Lab Experiments
CEP-32207 has several advantages for lab experiments, including its high purity, stability, and availability. However, there are also some limitations, such as its relatively high cost, low solubility in water, and potential toxicity at high doses.
Future Directions
There are several future directions for the study of CEP-32207. In neurology, further studies are needed to elucidate the mechanism of action of CEP-32207 and to determine its potential therapeutic applications in other neurological disorders. In oncology, further studies are needed to optimize the dosage and administration of CEP-32207 and to determine its potential use in combination with other cancer therapies. In immunology, further studies are needed to investigate the potential use of CEP-32207 in the treatment of autoimmune diseases and to determine its potential side effects and toxicity in humans.
Conclusion:
CEP-32207 is a promising chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. Its mechanism of action involves the modulation of various signaling pathways in cells, and it has been shown to have various biochemical and physiological effects in animal models and in vitro experiments. While there are some limitations to its use in lab experiments, there are also several future directions for its study in neurology, oncology, and immunology.
Synthesis Methods
The synthesis of CEP-32207 involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with ethyl 3-methyl-1H-pyrazole-4-carboxylate in the presence of a base. The resulting intermediate is then reacted with ammonia to form the final product, CEP-32207. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
CEP-32207 has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, CEP-32207 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, CEP-32207 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In immunology, CEP-32207 has been shown to modulate the immune response and to reduce inflammation in animal models of autoimmune diseases.
properties
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide |
---|---|
Molecular Formula |
C15H18ClN3O3 |
Molecular Weight |
323.77 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18ClN3O3/c1-5-19-8-10(9(2)18-19)15(20)17-12-7-13(21-3)11(16)6-14(12)22-4/h6-8H,5H2,1-4H3,(H,17,20) |
InChI Key |
NEXUKPZFUZNQHK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.